molecular formula C9H8BrN3O B12112790 1-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

1-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B12112790
M. Wt: 254.08 g/mol
InChI Key: MBVZMFRTADXRHK-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structure:

    1-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: C9H9BrO\text{C}_9\text{H}_9\text{BrO}C9​H9​BrO

    .
  • It is also known as 4’-Bromo-3’-methylacetophenone .
  • The compound belongs to the class of aromatic acetophenones and derivatives.
  • Its melting point is around 31-32 °C, and it forms a pale lemon-colored solid.
  • It is soluble in chloroform and slightly soluble in methanol .
  • Preparation Methods

  • Chemical Reactions Analysis

      1-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: can undergo various reactions:

    • Common reagents include reducing agents (such as sodium borohydride), oxidizing agents (such as chromates), and nucleophiles (such as amines).
    • Major products depend on the specific reaction conditions and reagents used.
  • Scientific Research Applications

      Chemistry: Used as an intermediate in organic synthesis.

      Biology: May serve as a building block for designing bioactive molecules.

      Medicine: Investigated for potential pharmacological properties.

      Industry: Employed in the production of fine chemicals and pharmaceuticals.

  • Mechanism of Action

    • The specific mechanism of action for this compound depends on its context and application.
    • It may interact with biological targets (such as enzymes or receptors) or modulate cellular pathways.
    • Further research is needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    • While I don’t have direct information on similar compounds, you can explore related acetophenones and triazoles to highlight its uniqueness.

    Remember that this compound’s applications and properties are continually evolving as scientific research progresses

    Biological Activity

    1-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, biological mechanisms, and relevant case studies to provide a comprehensive overview of its activity.

    The molecular formula of this compound is C9H8BrN3OC_9H_8BrN_3O, with a molecular weight of 254.08 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

    Biological Activity Overview

    Research indicates that compounds containing the triazole moiety exhibit a wide range of biological effects, including:

    • Antimicrobial Activity : Triazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that similar compounds possess activity against various bacterial strains such as Escherichia coli and Bacillus subtilis .
    • Antiparasitic Effects : Certain triazole derivatives have been found to inhibit the growth of protozoan parasites. For example, N-benzenesulfonylbenzotriazole showed promising results against Trypanosoma cruzi, demonstrating dose-dependent growth inhibition .

    Case Studies and Research Findings

    Several studies have investigated the biological activity of triazole derivatives similar to this compound:

    Table 1: Summary of Biological Activities

    CompoundActivity TypeTarget OrganismReference
    This compoundAntibacterialE. coli, B. subtilis
    N-benzenesulfonylbenzotriazoleAntiparasiticT. cruzi
    Benzotriazole derivativesAntifungalVarious fungi

    The biological activity of triazoles is often attributed to their ability to interfere with essential cellular processes in microbes and parasites:

    • Inhibition of Enzymatic Activity : Triazoles may inhibit enzymes critical for cell wall synthesis or metabolic pathways in bacteria and fungi.
    • Disruption of DNA Synthesis : Some studies suggest that triazole compounds can interfere with nucleic acid synthesis in protozoan parasites.

    Pharmacokinetics and Toxicology

    Understanding the pharmacokinetic profile and potential toxicity is crucial for evaluating the therapeutic potential of this compound:

    • Absorption : The compound exhibits high gastrointestinal absorption based on its solubility profile.
    • Bioavailability : With a bioavailability score of 0.55, it indicates moderate absorption characteristics .

    Properties

    Molecular Formula

    C9H8BrN3O

    Molecular Weight

    254.08 g/mol

    IUPAC Name

    2-(4-bromo-3-methylphenyl)-4H-1,2,4-triazol-3-one

    InChI

    InChI=1S/C9H8BrN3O/c1-6-4-7(2-3-8(6)10)13-9(14)11-5-12-13/h2-5H,1H3,(H,11,12,14)

    InChI Key

    MBVZMFRTADXRHK-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=CC(=C1)N2C(=O)NC=N2)Br

    Origin of Product

    United States

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